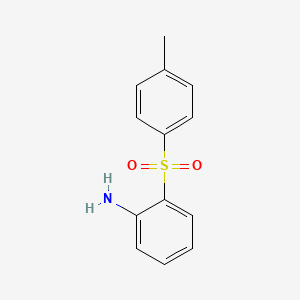

2-Tosylaniline

Übersicht

Beschreibung

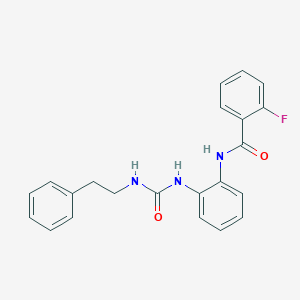

2-Tosylaniline, also known as 2- (4-methylphenyl)sulfonylaniline, is a useful research chemical . It has a molecular weight of 247.31 and a molecular formula of C13H13NO2S . The compound is characterized by a canonical SMILES structure: CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N .

Synthesis Analysis

While specific synthesis methods for 2-Tosylaniline were not found in the search results, similar compounds like polyanilines have been synthesized under different experimental conditions such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method .

Molecular Structure Analysis

The molecular structure of 2-Tosylaniline can be analyzed using various techniques such as infrared spectroscopy, X-ray diffraction, conductance, and scanning electron microscopic analysis . These techniques can provide detailed information about the compound’s structure and properties.

Physical And Chemical Properties Analysis

2-Tosylaniline has a molecular weight of 247.31 and a molecular formula of C13H13NO2S . Its physical and chemical properties can be analyzed using various techniques, including melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Wissenschaftliche Forschungsanwendungen

Aromatic Amino Acid Biosynthesis

2-Tosylaniline plays a role in the biosynthesis of aromatic amino acids (AAAs) such as L-tryptophan, L-phenylalanine, and L-tyrosine. These AAAs are crucial for protein synthesis and serve as precursors for various natural products in plants, including pigments, alkaloids, hormones, and cell wall components. They are synthesized through the shikimate pathway, to which a significant portion of photosynthetically fixed carbon is directed in vascular plants (Maeda & Dudareva, 2012).

Chemical Synthesis and Reactivity

2-Tosylaniline derivatives, such as N-(2-iodylphenyl)tosylamides and 2-iodylphenyl tosylate, have been synthesized and analyzed for their structure and oxidative reactivity. These compounds exhibit pseudocyclic structures due to intramolecular interactions and are useful as hypervalent iodine oxidants (Mailyan et al., 2009).

Brain Trauma Research

In the context of brain trauma research, 2-Tosylaniline-related compounds have been identified as part of metabolic changes. In athletes with repetitive brain trauma, significant alterations in metabolites, including phenylalanine (a precursor to 2-Tosylaniline), have been observed, indicating potential biomarkers for chronic traumatic encephalopathy (Lin et al., 2015).

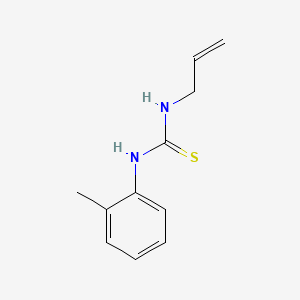

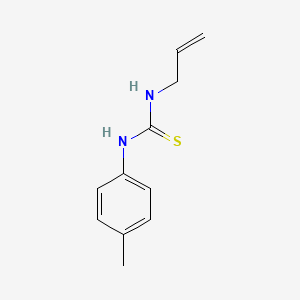

Organic Synthesis

In organic synthesis, 2-Tosylaniline has been used as a starting material or intermediate in various reactions. For instance, it has been employed in the Amide-Claisen rearrangement to produce derivatives like 2-allyl-N-tosylaniline and 2-methyl-1-tosylindoline (Inada et al., 1973).

Metabolomics in Diabetes Research

2-Tosylaniline and its derivatives are also relevant in the study of metabolomics in diabetes. Studies have highlighted the role of aromatic amino acids, including phenylalanine, in the metabolic alterations associated with diabetes, indicating their potential as diagnostic markers (Lu et al., 2013).

Aromatic π-Cyclisation Processes

2-Tosylaniline is used in the Sonogashira/N-acyliminium ion aromatic π-cyclisation processes to synthesize complex lactams. This process highlights the versatility of 2-Tosylaniline in creating intricate organic molecules (Grigg et al., 2008).

Synthesis of 2-Substituted Benzo[b]furans and Indoles

2-Tosylaniline is instrumental in synthesizing 2-substituted benzo[b]furans and indoles, showcasing its importance in developing pharmaceutical and agrochemical compounds (Rong et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPAGLKXJILVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277510 | |

| Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tosylaniline | |

CAS RN |

1213-33-8 | |

| Record name | NSC2693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B3046153.png)

![4-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B3046162.png)

![2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-](/img/structure/B3046167.png)